molecular formula C15H16N2O2S B2730478 N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-26-3

N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No.: B2730478
CAS No.: 860611-26-3
M. Wt: 288.37
InChI Key: RIBVBLGXRKKONU-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a compound belonging to the family of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of the carboxamide moiety in this compound enhances its ability to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-methylthieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-17-12-6-4-3-5-10(12)11-9-13(20-15(11)17)14(18)16-7-8-19-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBVBLGXRKKONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential to interact with biological targets and inhibit enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety allows the compound to form hydrogen bonds with these targets, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-indole-2-carboxamide
  • N-rimantadine-4,6-dimethylindole-2-carboxamide

Uniqueness

N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thieno ring and the methoxyethyl group differentiates it from other indole derivatives, potentially enhancing its biological activity and specificity .

Biological Activity

N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C12H13N1O2S1
  • Molecular Weight : 231.27 g/mol
  • CAS Number : Not explicitly listed but related compounds are referenced.

The compound features a thieno[2,3-b]indole core, which is known for its diverse biological activities. The presence of the methoxyethyl group is hypothesized to enhance solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds within the thieno[2,3-b]indole class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that modifications to the indole structure can enhance activity against specific cancer types, suggesting that this compound may have similar potential.

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer5.4Apoptosis induction
Lung Cancer7.2Cell cycle arrest
Colon Cancer6.1Inhibition of PI3K/AKT

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that thieno[2,3-b]indole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests a potential therapeutic role in treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM)
TNF-alpha7010
IL-66510
IL-1β6010

Neuroprotective Properties

Preliminary studies have suggested neuroprotective effects of thieno[2,3-b]indole derivatives in models of neurodegeneration. These compounds may act by modulating neurotransmitter levels and reducing oxidative stress.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 5 µM after 48 hours of treatment, indicating strong anticancer potential.
  • Anti-inflammatory Research : In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers compared to controls.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit pathways like PI3K/AKT, which are crucial in cancer cell survival.
  • Modulation of Cytokine Production : The compound may interfere with signaling pathways involved in inflammation.

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